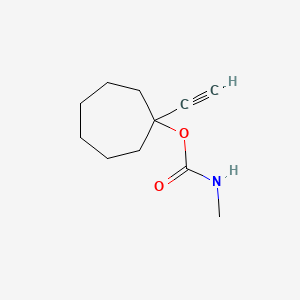
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl nonadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves multiple steps, starting with the preparation of the core phenylenedioxydiacetamide structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide has a wide range of scientific research applications:
Chemistry: Used as a sodium-selective ionophore in ion-selective electrodes, facilitating the detection and quantification of sodium ions in various samples.
Biology: Employed in studies involving ion transport and membrane permeability, providing insights into cellular processes and ion channel functions.
Medicine: Investigated for its potential use in diagnostic devices and therapeutic applications, particularly in monitoring and regulating sodium levels in biological systems.
Mecanismo De Acción
The mechanism of action of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves its ability to selectively bind sodium ions. The compound forms a complex with sodium ions, facilitating their transport across membranes or their detection in analytical devices. The molecular targets include sodium ion channels and transporters, and the pathways involved are primarily related to ion transport and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Sodium ionophore III (ETH 2120): Another sodium-selective ionophore with a different molecular structure but similar function.
Sodium ionophore VI: Known for its high selectivity and stability in various applications.
Nitrate ionophore VI: Although selective for nitrate ions, it shares similar structural features and applications in ion-selective electrodes.
Uniqueness
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide stands out due to its high lipophilicity and exceptional selectivity for sodium ions. Its unique structure allows for efficient and stable binding of sodium ions, making it a preferred choice in many analytical and research applications .
Propiedades
Fórmula molecular |
C54H90N2O6 |
|---|---|
Peso molecular |
863.3 g/mol |
Nombre IUPAC |
[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl nonadecanoate |
InChI |
InChI=1S/C54H90N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-38-54(59)62-42-45-39-40-50(60-43-52(57)55(46-30-21-17-22-31-46)47-32-23-18-24-33-47)51(41-45)61-44-53(58)56(48-34-25-19-26-35-48)49-36-27-20-28-37-49/h39-41,46-49H,2-38,42-44H2,1H3 |
Clave InChI |
YFTHCGGEKFPBPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)



